Sparteine

Übersicht

Beschreibung

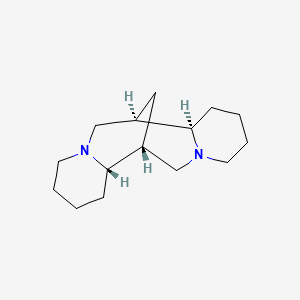

Sparteine is a class 1a antiarrhythmic agent and a sodium channel blocker . It is an alkaloid that can be extracted from scotch broom and is the predominant alkaloid in Lupinus mutabilis . It is thought to chelate the bivalent metals calcium and magnesium .

Synthesis Analysis

The total synthesis of Sparteine has been reported in several studies . One approach involves Dieckmann condensation followed by a double Mannich reaction to set up the tricyclic structure . Another approach involves a pyridine dearomatization for the gram-scale synthesis of Sparteine .

Molecular Structure Analysis

Sparteine has a molecular formula of C15H26N2 and a molecular weight of 234.38 g/mol .

Chemical Reactions Analysis

Sparteine has been used as a chiral ligand for asymmetric synthesis . It has been found to perform better than Sparteine in a range of applications, which has led to the development of Sparteine surrogates .

Physical And Chemical Properties Analysis

Sparteine is a viscous oily liquid with a boiling point around 180°C (356°F) and a density of 1.02 at 20°C (68°F) . It is slightly soluble in water (0.3 g/100 mL), and dissolves readily in alcohol, ether, or chloroform .

Wissenschaftliche Forschungsanwendungen

Natural Defense Mechanism The diurnal cycle of sparteine production in Lupinus arcticus suggests a natural defense mechanism against herbivory. Sparteine, acting as a neurological toxin, likely deters herbivores like snowshoe hares, with the plant exhibiting higher sparteine concentrations at night, aligning with increased herbivory activity during these hours (Sharam & Turkington, 2005).

Anticonvulsant Potential Investigations into sparteine's pharmacological properties have highlighted its anticonvulsant potential. Experimental evidence supports sparteine's efficacy in reducing seizures and status epilepticus in animal models, possibly through the activation of specific muscarinic acetylcholine receptor subtypes. This suggests a pathway for sparteine's action in decreasing neuronal hyperexcitability (Villalpando-Vargas & Medina-Ceja, 2016).

Bioavailability Enhancement Research on Ayurvedic herbals has shown that certain acrids, in combination with sparteine, can significantly increase the bioavailability of drugs. This effect is attributed to either enhanced gastrointestinal absorption or protection of the drug from metabolic oxidation in the liver, offering insights into traditional medicine practices and the potential for modern therapeutic applications (Atal Ck, Zutshi, & Rao Pg, 1981).

Antimicrobial Activity Sparteine has shown bacteriostatic activity against Mycobacterium, including multidrug-resistant strains of Mycobacterium tuberculosis. This suggests its potential as a complementary treatment in combating tuberculosis, highlighting the need for further research on its clinical applicability and mechanism of action (Hidalgo et al., 2022).

Safety And Hazards

Zukünftige Richtungen

Future research on Sparteine is likely to focus on its biosynthesis, with a particular focus on the simple tetracyclic QA (−)-sparteine, from which many of the QAs found in lupins derive . The development of new resources for gene discovery in lupins could contribute to the full elucidation of the QA pathway .

Eigenschaften

IUPAC Name |

(1R,2S,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12-,13-,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRCCWJSBJZJBV-TUVASFSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2C[C@H]3C[C@@H]([C@H]2C1)CN4[C@H]3CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317646 | |

| Record name | (+)-Sparteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-Sparteine | |

CAS RN |

492-08-0, 90-39-1 | |

| Record name | (+)-Sparteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pachycarpine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Sparteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sparteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-Sparteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

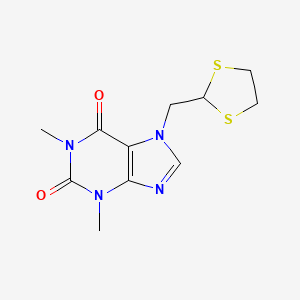

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

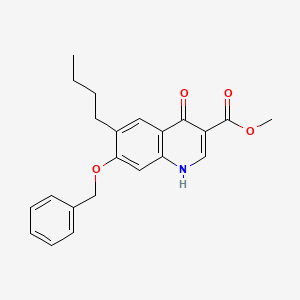

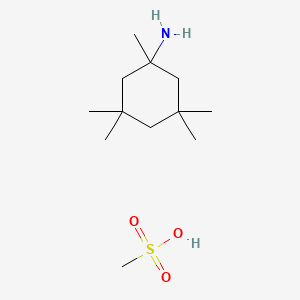

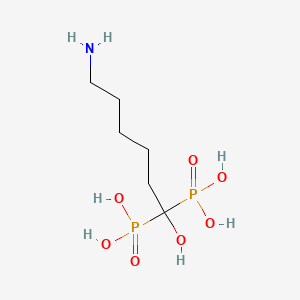

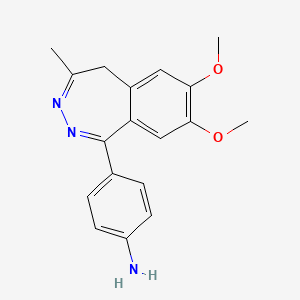

Feasible Synthetic Routes

Q & A

Q1: How does sparteine exert its anticancer effect on human cervical cancer cells?

A1: [] Sparteine demonstrates anticancer properties against human cervical cancer cells through multiple mechanisms:

Q2: How does sparteine affect insulin secretion?

A2: [] Intravenous administration of sparteine sulfate in normal men was shown to:

Q3: What is the molecular formula and weight of sparteine?

A3: Sparteine has the molecular formula C15H26N2 and a molecular weight of 234.38 g/mol.

Q4: Can you provide insights into the NMR spectroscopic characteristics of sparteine?

A4: [] Deuterium-labeled isotopomers of sparteine were used to assign the 1H NMR spectrum of sparteine, providing valuable structural information.

Q5: How is (-)-sparteine employed as a chiral ligand in asymmetric synthesis?

A5: [] (-)-Sparteine functions as a chiral ligand in various asymmetric synthesis reactions. Notably, it plays a crucial role in the palladium-catalyzed aerobic oxidative kinetic resolution (OKR) of secondary alcohols, influencing both the reactivity and enantioselectivity of the reaction.

Q6: What is the proposed mechanism for the palladium-catalyzed aerobic OKR of secondary alcohols involving (-)-sparteine?

A6: [, ] The proposed mechanism involves several key steps:

Q7: How does (-)-sparteine contribute to enantioselectivity in the palladium-catalyzed aerobic OKR of secondary alcohols?

A7: [, ] (-)-Sparteine contributes to enantioselectivity through multiple factors:

Q8: How have computational methods been employed to understand the enantioselective lithiation of carbamates in the presence of (-)-sparteine and (-)-α-isosparteine?

A8: [] Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level have provided valuable insights into the enantioselective lithiation of O-alkyl and O-alk-2-enyl carbamates mediated by (-)-sparteine and (-)-α-isosparteine.

Q9: What key information has been obtained from these computational studies?

A9: [] DFT calculations have allowed researchers to:

Q10: How do structural modifications of sparteine analogues affect their performance as chiral ligands in asymmetric lithiation reactions?

Q11: What is the relationship between the metabolism of citalopram and the sparteine and mephenytoin oxidation polymorphisms?

A11: [] Citalopram elimination is partially dependent on both sparteine and mephenytoin oxidation polymorphisms:

Q12: What is the prevalence of the poor metabolizer phenotype for sparteine oxidation in different populations?

A12: [, , , ] The prevalence of the poor metabolizer phenotype for sparteine oxidation shows inter-ethnic variations:

Q13: What are the implications of the sparteine oxidation polymorphism for drug metabolism?

A13: [, ] The sparteine oxidation polymorphism, primarily attributed to variations in the CYP2D6 gene, significantly influences the metabolism of numerous drugs, including:

Q14: What analytical techniques have been employed to study sparteine and its metabolites?

A14: Several analytical methods are mentioned throughout the provided research:

- Gas chromatography (GC): [, , , , , ] Widely used for the separation, identification, and quantification of sparteine and its metabolites in biological samples, particularly urine.

- High-performance liquid chromatography (HPLC): [, ] Employed for analyzing sparteine, its metabolites, and co-administered drugs in biological samples.

- Mass spectrometry (MS): [, ] Utilized in conjunction with GC or HPLC to provide structural information and enhance the sensitivity and selectivity of analyses.

- Radioimmunoassay (RIA): [] Used for measuring specific analytes, such as 6β-hydroxycortisol.

Q15: Does sparteine itself induce or inhibit drug-metabolizing enzymes?

A15: [] Unlike some drugs that can induce or inhibit drug-metabolizing enzymes, sparteine metabolism is primarily under genetic control. Treatment with enzyme inducers like antipyrine or rifampicin elicits only marginal changes in sparteine metabolism.

Q16: Can other drugs inhibit sparteine metabolism?

A16: [, , ] Yes, several drugs are known to inhibit sparteine metabolism, including:

Q17: Are there alternative chiral ligands to (-)-sparteine for asymmetric lithiation reactions?

A17: [, ] While (-)-sparteine remains a highly effective chiral ligand for asymmetric lithiation, researchers have explored various alternatives, including:

Q18: When was the genetic polymorphism of sparteine metabolism first recognized?

A18: [] The genetic polymorphism of sparteine metabolism was first reported in the 1980s, marking a significant milestone in pharmacogenetics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(9R)-9-[(S)-1H-Benzimidazol-2-ylsulfinyl]-4-methoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B1678189.png)

![(2S)-4-amino-2-[5-[3-[4-[3-(4-aminobutylamino)propanoylamino]butylamino]propanoylamino]pentyl-[(2S)-5-amino-2-[[2-(1H-indol-3-yl)acetyl]amino]pentanoyl]amino]-4-oxobutanoic acid](/img/structure/B1678192.png)